

Technical Support Center: ATTO 565 Amine Conjugation and Purification

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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of unconjugated **ATTO 565 amine** from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated **ATTO 565 amine** from my sample?

A1: Removing unconjugated (free) dye is essential for accurate downstream analysis. Excess free dye can lead to high background signals in fluorescence-based assays, resulting in a low signal-to-noise ratio and inaccurate quantification of your labeled molecule.^[1] This can significantly compromise the reliability of your experimental results.

Q2: What are the most common methods for removing unconjugated **ATTO 565 amine**?

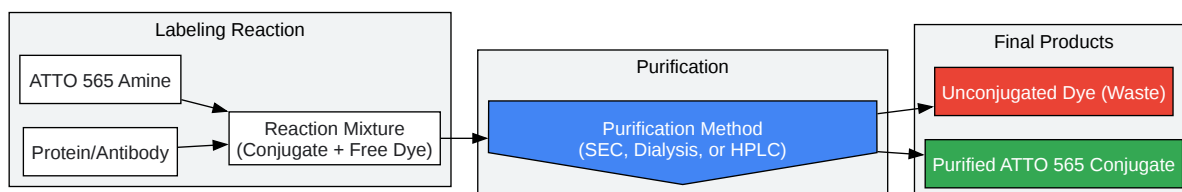
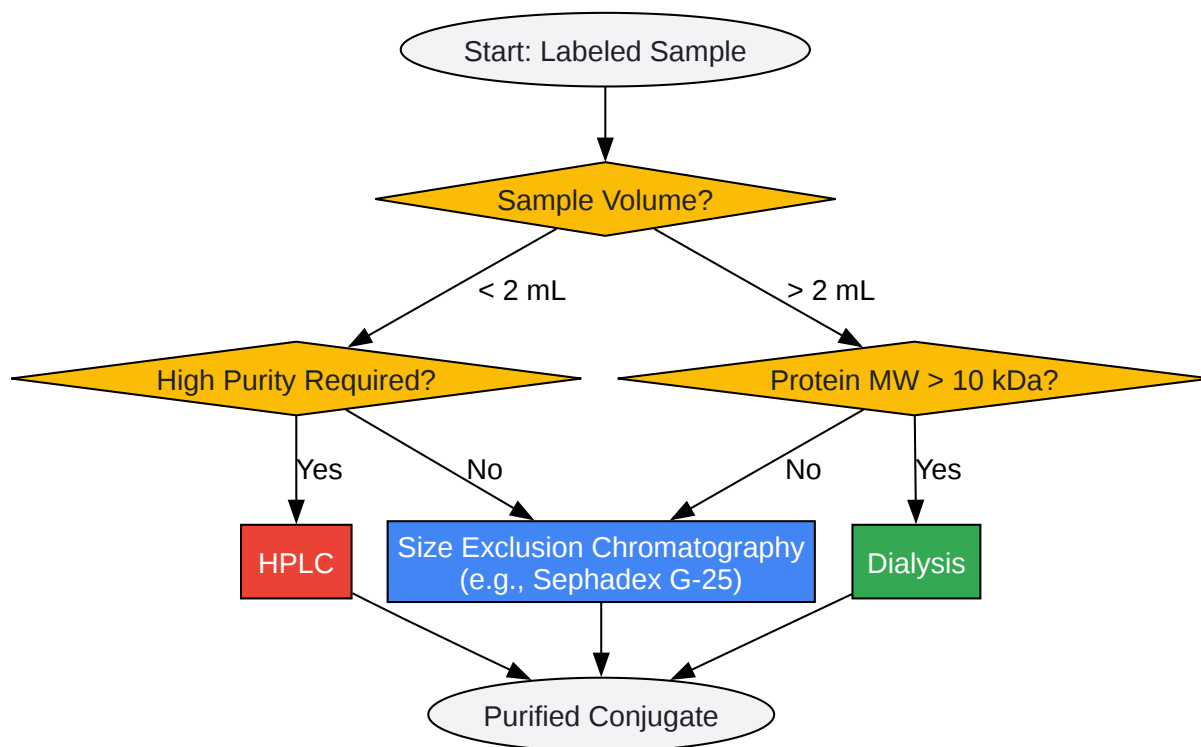
A2: The most prevalent and effective methods for separating unconjugated dyes from larger macromolecules like proteins or antibodies are:

- **Size Exclusion Chromatography (SEC) / Gel Filtration:** This technique separates molecules based on their size. Larger, labeled proteins or antibodies pass through the column matrix more quickly, while the smaller, unconjugated dye molecules are retained in the porous beads and elute later.^{[2][3][4]}

- Dialysis: This method utilizes a semi-permeable membrane that allows small molecules like unconjugated dyes to diffuse into a large volume of buffer, while retaining the larger, labeled macromolecules.[\[5\]](#)[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, can be used to purify labeled proteins and peptides.[\[7\]](#)[\[8\]](#) This method separates molecules based on their hydrophobicity.

Q3: How do I choose the best purification method for my experiment?

A3: The optimal method depends on several factors, including your sample volume, the concentration and molecular weight of your target molecule, and the required level of purity. The flowchart below can help guide your decision.



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